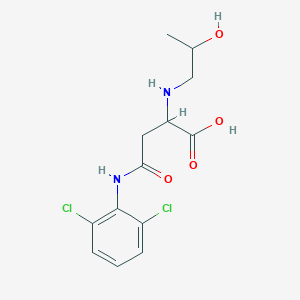

![molecular formula C20H15F3N2O2S B2365681 1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-91-9](/img/structure/B2365681.png)

1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

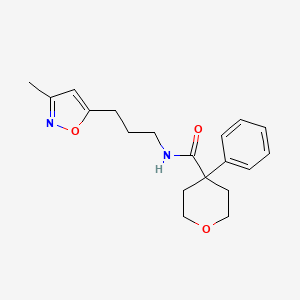

Beschreibung

This compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

A series of novel {5-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivatives has been synthesized with high yields . The synthesis was characterized by IR, NMR, and mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR spectrum . The structure demonstrated the characteristic singlet at 12.4 ppm, doublet at 4.73 ppm, and triplet at 2.53 attributed to chelated phenolic hydrogen of the ortho hydroxy group, O–CH2-, and ≡CH, respectively .Chemical Reactions Analysis

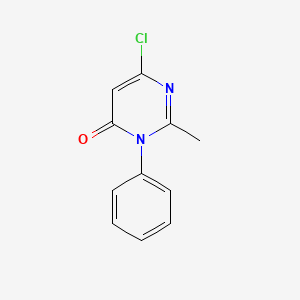

Benzofuran based 1,4-disubstituted 1,2,3-triazoles were successfully synthesized by a 5-step protocol . Hydroquinone was reacted with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid to give hydroquinone diacetate .Physical And Chemical Properties Analysis

The empirical formula of this compound is C15H10O2 . Its molecular weight is 222.24 . The compound is characterized by IR, NMR, and mass spectroscopy, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

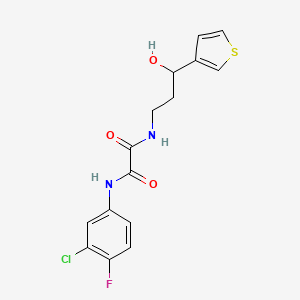

Benzofuran derivatives have garnered attention for their potential as anticancer agents. Researchers have synthesized benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which exhibited promising anticancer activity against human ovarian cancer cells . Further investigations into the mechanism of action and specific cancer types could reveal valuable insights.

Antimicrobial Activity

The unique structural features of benzofuran compounds position them as promising antimicrobial agents. Their diverse biological activities include antibacterial effects . Investigating the efficacy of our compound against specific pathogens could provide valuable data for drug development.

Anti-Inflammatory Potential

Benzofuran derivatives have demonstrated anti-inflammatory properties . Understanding their impact on inflammatory pathways and cytokine regulation could lead to novel therapeutic strategies for inflammatory diseases.

Neuroprotective Effects

Given the compound’s structural resemblance to natural products like amiodarone and bufuralol, exploring its potential as a neuroprotective agent is intriguing. Benzofuran analogs have been investigated for anti-amyloid aggregation activity, which could be relevant in Alzheimer’s disease treatment .

Bone Anabolic Activity

Some benzofuran derivatives exhibit bone anabolic effects . Investigating their impact on osteoblast function and bone remodeling pathways could contribute to osteoporosis research.

Fluorescent Sensors

Benzofuran compounds have been explored as fluorescent sensors . Investigating whether our compound can selectively detect specific analytes or biomolecules could have applications in biosensing and diagnostics.

Safety and Hazards

Zukünftige Richtungen

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on further understanding the biological activities and potential therapeutic applications of these compounds.

Wirkmechanismus

Target of Action

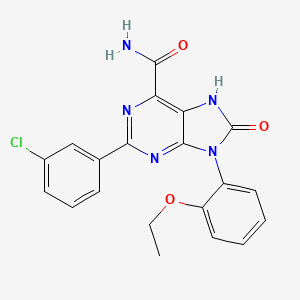

Benzofuran derivatives have been known to exhibit a wide range of biological activities, including antimicrobial , analgesic , antitumor , antihyperglycemic , antiparasitic , and kinase inhibiting activities.

Mode of Action

It’s known that benzofuran derivatives can interact with their targets through various mechanisms, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit kinase activity , which can affect cell signaling pathways.

Biochemical Pathways

These could include pathways related to cell growth, inflammation, glucose metabolism, and parasitic infection .

Result of Action

Benzofuran derivatives have been found to exhibit cytotoxic activity against certain cell lines , suggesting that they may induce cell death in these cells. They also demonstrate high antimicrobial activity .

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-6-3-4-13(10-15)12-28-19-24-8-9-25(19)18(26)17-11-14-5-1-2-7-16(14)27-17/h1-7,10-11H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNJHWJUMXPEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)

![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)

![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)